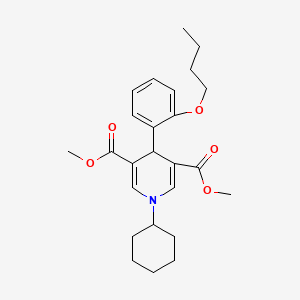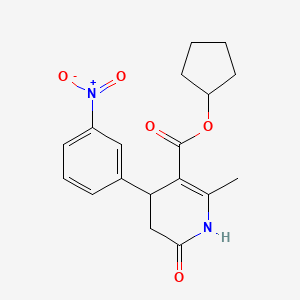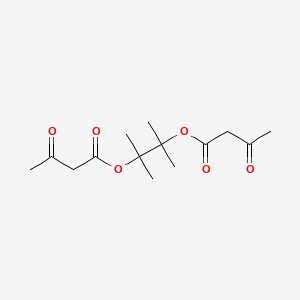
dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMCC, is a chemical compound that has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
Dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate is believed to work by blocking L-type calcium channels, which are involved in the regulation of calcium ion influx into cells. By blocking these channels, dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate may be able to reduce calcium influx and subsequent cellular damage, which could have implications for various diseases and conditions.
Biochemical and Physiological Effects:
dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects, including the ability to reduce calcium influx into cells, decrease inflammation, and reduce pain. It has also been shown to have a number of potential side effects, including dizziness, nausea, and headache.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate has a number of advantages for use in lab experiments, including its ability to selectively block L-type calcium channels and its potential for use in the treatment of various diseases. However, it also has a number of limitations, including its potential for side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate, including further investigation of its mechanism of action, its potential for use in the treatment of various diseases, and its potential for use in combination with other drugs. Additionally, further research is needed to fully understand the potential side effects of dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate and to develop strategies for minimizing these effects.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use as a calcium channel blocker, which could have implications for the treatment of various cardiovascular diseases. It has also been investigated as a potential treatment for neuropathic pain, as well as for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1-cyclohexyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-4-5-15-31-22-14-10-9-13-19(22)23-20(24(27)29-2)16-26(17-21(23)25(28)30-3)18-11-7-6-8-12-18/h9-10,13-14,16-18,23H,4-8,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFANFGDQMGDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4694547.png)

![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)

![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide](/img/structure/B4694574.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)
![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)